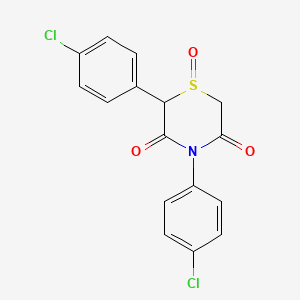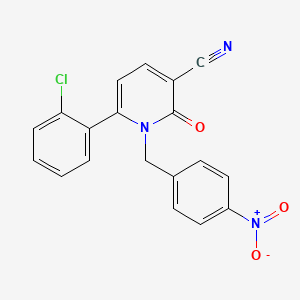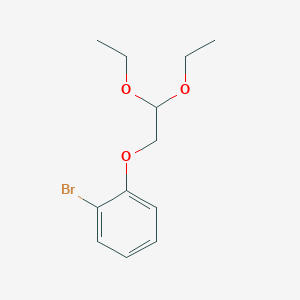![molecular formula C9H9BrO3 B3035011 (7-溴-2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲醇 CAS No. 280752-79-6](/img/structure/B3035011.png)
(7-溴-2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲醇
描述
Synthesis Analysis
The synthesis of brominated heterocyclic compounds can be complex and may involve multiple steps. In the context of the provided papers, we see that substituted dihydroisobenzofurans, which are structurally related to the compound , can be synthesized using a one-pot three-component approach. This method starts from o-bromoarylaldehydes, methanol, and terminal alkynes, proceeding through a cooperative palladium/base promoted coupling/addition/cyclization sequence . Although the exact synthesis of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of brominated heterocycles like (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is characterized by the presence of a bromine atom, which can significantly influence the reactivity and electronic properties of the molecule. The structure likely includes a dihydrobenzo[b][1,4]dioxin core, which is a bicyclic system containing two oxygen atoms in a dioxin ring fused to a benzene ring. The presence of the methanol group (-CH2OH) suggests an alcohol functionality, which could be involved in further chemical transformations.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, but they do provide information on the reactivity of related brominated compounds. For example, the reaction of a brominated dibenzothiepin with sodium methoxide in methanol leads to various products, including hydroxylated derivatives . This suggests that the bromine atom in such compounds can be reactive under basic conditions, potentially leading to substitution reactions or rearrangements.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not explicitly provided in the papers, we can infer that the presence of the bromine atom and the alcohol group would influence its properties. Bromine is a heavy atom that can contribute to the overall molecular weight and density of the compound. The alcohol group would be expected to confer hydrogen bonding capabilities, affecting the compound's solubility in polar solvents and its boiling point. The dihydrobenzo[b][1,4]dioxin core may also contribute to the compound's stability and reactivity.
科学研究应用
合成和化学性质
- 衍生物的合成:(7-溴-2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲醇的相关化合物已被合成用于各种应用。例如,通过微波辐射合成 (2,3-二氢苯并[b][1,4]氧杂环-3-基)甲醇展示了一种类似化合物的高效制备方法 (Dong & Xu, 2018)。
- 新型区域选择性合成:与 (7-溴-2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲醇结构相似的化合物新木脂素的区域选择性合成展示了用特定结构构型创造多种衍生物的潜力 (Ganesh, Sharma, & Krupadanam, 2001)。
生物学和药理学研究
- 抑制活性:二氢苯并[b][1,4]二氧杂环的一些衍生物已显示出显着的生物活性。例如,作为 B-Raf 激酶抑制剂合成的化合物表现出有效的生物活性,表明潜在的治疗应用 (Yang et al., 2012)。
- 酶抑制研究:研究了含有苯并二氧杂环部分的磺酰胺的酶抑制潜力,该部分与 (7-溴-2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲醇的核心结构相关,证明了对特定酶的显着抑制活性 (Abbasi et al., 2019)。
材料科学和化学应用
- 光化学降解研究:研究了与 (7-溴-2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲醇密切相关的卤代二苯并-对-二恶英在有机溶剂中的光解行为,揭示了这些化合物光降解过程的见解 (Lenoir, Schramm, Hutzinger, & Schedel, 1991)。
- 电子应用合成:研究用于电子应用(如有机发光二极管)的给体-受体-给体型 π 共轭单体,包括二氢苯并[b][1,4]二氧杂环衍生物,突出了这些化合物在材料科学中的多功能性 (Tarkuç, Udum, & Toppare, 2009)。
安全和危害
The safety data sheet for this compound indicates that it should be stored in a dry room at room temperature . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used . In case of exposure, the affected area should be rinsed with water and medical attention should be sought .
属性
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPKNZNSQTEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245831 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280752-79-6 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280752-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B3034929.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3034931.png)

![2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid](/img/structure/B3034933.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3034934.png)
![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)
![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)
![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)


